Cas no 886501-67-3 (2,3-Difluoro-6-methoxybenzoyl chloride)

2,3-Difluoro-6-methoxybenzoyl chloride is a fluorinated aromatic acyl chloride derivative, primarily used as a versatile intermediate in organic synthesis. Its key advantages include high reactivity due to the presence of the acyl chloride functional group, enabling efficient acylation reactions. The electron-withdrawing fluorine substituents enhance its electrophilic character, making it valuable for constructing complex fluorinated compounds. The methoxy group further modulates reactivity and solubility, broadening its applicability in pharmaceutical and agrochemical research. This compound is particularly useful in the synthesis of bioactive molecules where fluorine incorporation is desired for improved metabolic stability or binding affinity. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity.
2,3-Difluoro-6-methoxybenzoyl chloride structure
886501-67-3 structure
Product name:2,3-Difluoro-6-methoxybenzoyl chloride
CAS No:886501-67-3
MF:C8H5ClF2O2
MW:206.573908567429
MDL:MFCD04116020
CID:3142816
PubChem ID:3681903

2,3-Difluoro-6-methoxybenzoyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2,3-Difluoro-6-methoxybenzoyl chloride
    • SCHEMBL2400628
    • 886501-67-3
    • JS-4353
    • DTXSID101284953
    • MFCD04116020
    • AKOS015957031
    • MDL: MFCD04116020
    • Inchi: InChI=1S/C8H5ClF2O2/c1-13-5-3-2-4(10)7(11)6(5)8(9)12/h2-3H,1H3
    • InChI Key: XYFNRGYOYWRUSY-UHFFFAOYSA-N
    • SMILES: COC1=C(C(=C(C=C1)F)F)C(=O)Cl

Computed Properties

  • Exact Mass: 205.9946134g/mol
  • Monoisotopic Mass: 205.9946134g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26.3Ų

2,3-Difluoro-6-methoxybenzoyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D106275-2.5g
2,3-Difluoro-6-methoxybenzoyl chloride
886501-67-3
2.5g
$ 460.00 2022-06-06
Fluorochem
062758-25g
2,3-Difluoro-6-methoxybenzoyl chloride
886501-67-3
25g
£512.00 2022-02-28
Fluorochem
062758-5g
2,3-Difluoro-6-methoxybenzoyl chloride
886501-67-3
5g
£128.00 2022-02-28
TRC
D106275-1g
2,3-Difluoro-6-methoxybenzoyl chloride
886501-67-3
1g
$ 275.00 2022-06-06
abcr
AB403930-5 g
2,3-Difluoro-6-methoxybenzoyl chloride
886501-67-3
5g
€260.70 2023-04-25
abcr
AB403930-5g
2,3-Difluoro-6-methoxybenzoyl chloride; .
886501-67-3
5g
€260.20 2025-02-14
abcr
AB403930-1g
2,3-Difluoro-6-methoxybenzoyl chloride; .
886501-67-3
1g
€112.80 2025-02-14
Apollo Scientific
PC302659-1g
2,3-Difluoro-6-methoxybenzoyl chloride
886501-67-3 94%
1g
£41.00 2025-02-21
Apollo Scientific
PC302659-5g
2,3-Difluoro-6-methoxybenzoyl chloride
886501-67-3 94%
5g
£124.00 2025-02-21
Ambeed
A1242231-5g
2,3-Difluoro-6-methoxybenzoyl chloride
886501-67-3 98%
5g
$152.0 2024-04-16

2,3-Difluoro-6-methoxybenzoyl chloride Related Literature

Additional information on 2,3-Difluoro-6-methoxybenzoyl chloride

2,3-Difluoro-6-methoxybenzoyl chloride (CAS No. 886501-67-3): An Overview of Its Properties and Applications in Modern Research

2,3-Difluoro-6-methoxybenzoyl chloride (CAS No. 886501-67-3) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its difluoro substitution on the benzene ring and a methoxy group at the para position, which contribute to its reactivity and functional versatility.

The chemical structure of 2,3-difluoro-6-methoxybenzoyl chloride consists of a benzene ring with two fluorine atoms at the 2 and 3 positions, a methoxy group at the 6 position, and a chlorocarbonyl group. The presence of these functional groups imparts distinct chemical properties to the molecule, making it an attractive building block for the synthesis of more complex organic compounds. The fluorine atoms enhance the lipophilicity and metabolic stability of the molecule, while the methoxy group provides additional steric and electronic effects that can influence reactivity and selectivity in various chemical reactions.

In medicinal chemistry, 2,3-difluoro-6-methoxybenzoyl chloride has been explored as an intermediate in the synthesis of bioactive molecules. Recent studies have shown that compounds derived from this chloroformate can exhibit potent biological activities, including anti-inflammatory, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of 2,3-difluoro-6-methoxybenzoyl chloride-derived compounds that demonstrated significant inhibitory effects on cancer cell proliferation. These findings highlight the potential of this compound as a valuable starting material for drug discovery efforts.

Beyond its applications in medicinal chemistry, 2,3-difluoro-6-methoxybenzoyl chloride has also found utility in materials science. The unique electronic properties conferred by the fluorine atoms make it suitable for the preparation of functional materials with enhanced performance characteristics. For example, researchers have utilized this compound to synthesize advanced polymers with improved thermal stability and mechanical strength. These polymers have potential applications in areas such as electronics, coatings, and composite materials.

The synthetic accessibility of 2,3-difluoro-6-methoxybenzoyl chloride is another factor contributing to its widespread use. It can be prepared through well-established synthetic routes involving aromatic substitution reactions and subsequent chlorination steps. The robustness of these synthetic methods ensures high yields and purity levels, making it feasible for large-scale production and industrial applications.

In terms of safety and handling, it is important to note that 2,3-difluoro-6-methoxybenzoyl chloride, like other chloroformates, can be reactive with moisture and should be stored under dry conditions to prevent hydrolysis. Additionally, appropriate personal protective equipment (PPE) should be used when handling this compound to minimize exposure risks.

The ongoing research into the properties and applications of 2,3-difluoro-6-methoxybenzoyl chloride continues to expand its utility across multiple scientific disciplines. As new synthetic methodologies are developed and novel applications are discovered, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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(CAS:886501-67-3)2,3-Difluoro-6-methoxybenzoyl chloride
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